molecular formula C6H4INO2 B14862998 4-Hydroxy-6-iodopyridine-2-carbaldehyde

4-Hydroxy-6-iodopyridine-2-carbaldehyde

Cat. No.: B14862998
M. Wt: 249.01 g/mol
InChI Key: MKLFOPAHRVIZAG-UHFFFAOYSA-N
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Description

4-Hydroxy-6-iodopyridine-2-carbaldehyde is a heterocyclic organic compound with the molecular formula C6H4INO2 and a molecular weight of 249.01 g/mol . This compound is characterized by the presence of a hydroxyl group at the 4-position, an iodine atom at the 6-position, and an aldehyde group at the 2-position on the pyridine ring. It is a valuable intermediate in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Hydroxy-6-iodopyridine-2-carbaldehyde typically involves the iodination of 4-hydroxy-2-pyridinecarboxaldehyde. One common method includes the use of iodine and a suitable oxidizing agent under controlled conditions to introduce the iodine atom at the 6-position of the pyridine ring .

Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions: 4-Hydroxy-6-iodopyridine-2-carbaldehyde can undergo various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid.

    Reduction: The aldehyde group can be reduced to a primary alcohol.

    Substitution: The iodine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to replace the iodine atom.

Major Products Formed:

    Oxidation: 4-Hydroxy-6-iodopyridine-2-carboxylic acid.

    Reduction: 4-Hydroxy-6-iodopyridine-2-methanol.

    Substitution: Various substituted pyridine derivatives depending on the nucleophile used.

Scientific Research Applications

4-Hydroxy-6-iodopyridine-2-carbaldehyde has several applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: It is used in the development of biologically active molecules, including potential drug candidates.

    Medicine: Research into its derivatives has shown potential for therapeutic applications, particularly in the treatment of cancer and infectious diseases.

    Industry: It is used in the synthesis of agrochemicals and other industrially relevant compounds.

Mechanism of Action

The mechanism of action of 4-Hydroxy-6-iodopyridine-2-carbaldehyde and its derivatives often involves interactions with specific molecular targets, such as enzymes or receptors. The presence of the iodine atom can enhance the compound’s ability to form halogen bonds, which can be crucial for binding to biological targets. Additionally, the aldehyde group can participate in various biochemical reactions, including Schiff base formation with amines .

Comparison with Similar Compounds

Uniqueness: 4-Hydroxy-6-iodopyridine-2-carbaldehyde is unique due to the combination of the hydroxyl, iodine, and aldehyde functional groups on the pyridine ring. This combination allows for a wide range of chemical modifications and applications, making it a versatile intermediate in organic synthesis.

Properties

Molecular Formula

C6H4INO2

Molecular Weight

249.01 g/mol

IUPAC Name

6-iodo-4-oxo-1H-pyridine-2-carbaldehyde

InChI

InChI=1S/C6H4INO2/c7-6-2-5(10)1-4(3-9)8-6/h1-3H,(H,8,10)

InChI Key

MKLFOPAHRVIZAG-UHFFFAOYSA-N

Canonical SMILES

C1=C(NC(=CC1=O)I)C=O

Origin of Product

United States

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